![molecular formula C19H16N2O2S B5054328 2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054328.png)
2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial pharmacophore in drug discovery and is a bioisostere of naturally occurring nucleotides . Thiazole, another component of the compound, is a ring structure that includes both sulfur and nitrogen in the ring.
Molecular Structure Analysis
The molecular structure of benzimidazole consists of a fused ring of benzene and imidazole . The specific molecular structure of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The specific chemical reactions involving “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzimidazole, it is a white solid that appears in the form of tabular crystals . The specific physical and chemical properties of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.Mechanism of Action
Safety and Hazards
The safety and hazards of a compound would depend on its specific structure and properties. For benzimidazole, it has certain hazard statements including H302, H315, H319, H335 . The specific safety and hazards of “2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” are not available in the sources I found.
Future Directions
The future directions would depend on the specific applications and properties of the compound. Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions could involve further exploration of these properties and potential applications.
properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-8-12(2)17-15(9-11)21-18(22)16(24-19(21)20-17)10-13-4-6-14(23-3)7-5-13/h4-10H,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPPKKWHCUWAGE-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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